N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide
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Overview
Description
N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide: is a complex organic compound with the molecular formula C25H25N5O2S It is known for its unique structural features, which include a benzotriazole ring, a carbamothioyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzotriazole Ring: The benzotriazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl and Phenyl Groups: Methyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced through the reaction of the benzotriazole derivative with thiocarbamoyl chloride.
Attachment of Propoxybenzamide Moiety: The final step involves the coupling of the intermediate with 4-propoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamothioyl group, converting it to a thiol or amine derivative.
Substitution: The benzotriazole ring and the propoxybenzamide moiety can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thiol or amine compounds, and various substituted benzotriazole and benzamide derivatives.
Scientific Research Applications
N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The benzotriazole ring is known to interact with metal ions, potentially inhibiting enzymes that require metal cofactors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function. The propoxybenzamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide
- N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxybenzamide
Uniqueness
What sets N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group enhances its solubility, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-4-13-32-20-11-7-18(8-12-20)24(31)27-25(33)26-21-15-23-22(14-17(21)3)28-30(29-23)19-9-5-16(2)6-10-19/h5-12,14-15H,4,13H2,1-3H3,(H2,26,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBETONNNAWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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